molecular formula C12H19NO B8613731 2-(Methyl(3-phenylpropyl)amino)ethanol

2-(Methyl(3-phenylpropyl)amino)ethanol

Cat. No. B8613731
M. Wt: 193.28 g/mol
InChI Key: CGKNVPPWAKNYMZ-UHFFFAOYSA-N
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Patent
US05925656

Procedure details

The title compound was prepared from 3-phenylpropyl methanesulphonate (4.5 g) and 2-(methylamino)ethanol (16.7 ml) by an analogous procedure to that described in preparation 1.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)=O.[CH3:15][NH:16][CH2:17][CH2:18][OH:19]>>[CH3:15][N:16]([CH2:17][CH2:18][OH:19])[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CS(=O)(=O)OCCCC1=CC=CC=C1
Name
Quantity
16.7 mL
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
CN(CCCC1=CC=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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